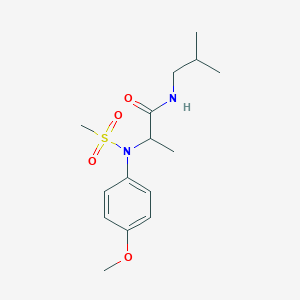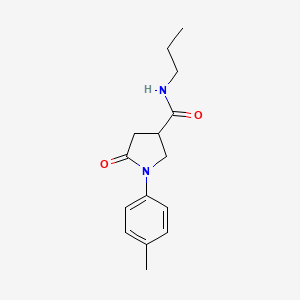
N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as IB-MECA, is a selective agonist of the adenosine A3 receptor. Adenosine receptors are G-protein coupled receptors that are involved in various physiological and pathological processes, including inflammation, ischemia, and cancer. IB-MECA has been extensively studied for its potential therapeutic applications in these areas.
Wirkmechanismus
N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide exerts its effects by binding to and activating the adenosine A3 receptor. Activation of this receptor leads to a cascade of intracellular signaling events that ultimately result in the observed physiological effects of N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide.
Biochemical and Physiological Effects:
N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-apoptotic effects. It has also been shown to promote angiogenesis and inhibit tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments is its selectivity for the adenosine A3 receptor, which allows for more specific targeting of this receptor compared to non-selective adenosine receptor agonists. However, one limitation of using N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Zukünftige Richtungen
There are several potential future directions for research on N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. One area of interest is the development of more potent and selective adenosine A3 receptor agonists for use in therapeutic applications. Another area of interest is the investigation of the potential use of N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in combination with other therapies, such as chemotherapy, to enhance its anti-tumor effects. Additionally, further studies are needed to elucidate the mechanisms underlying the observed anti-inflammatory and anti-oxidant effects of N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, and to determine its potential use in the treatment of other disease conditions.
Synthesemethoden
N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the amino and carboxylic acid groups, followed by the coupling of the protected amino acid with the protected 4-methoxyphenylalanine. The protecting groups are then removed to obtain the final product, N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide.
Wissenschaftliche Forschungsanwendungen
N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease, asthma, and arthritis. N~1~-isobutyl-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has also been studied for its potential use in the treatment of ischemic heart disease and stroke.
Eigenschaften
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-(2-methylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-11(2)10-16-15(18)12(3)17(22(5,19)20)13-6-8-14(21-4)9-7-13/h6-9,11-12H,10H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXHESGKZWRQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(C)N(C1=CC=C(C=C1)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5131569.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methoxypropyl)piperidine](/img/structure/B5131570.png)
![ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate](/img/structure/B5131571.png)

![1-(3,5-dimethylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5131583.png)


![(1S*,5R*)-6-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5131608.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5131614.png)

![2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5131630.png)
![(1,3-benzodioxol-4-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5131632.png)

![ethyl 1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5131659.png)